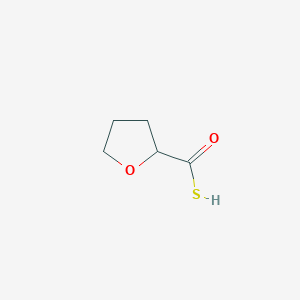
(S)-Tetrahydrofuran-2-carbothioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydrofuran-2-carbothioic Acid is an organic compound that features a tetrahydrofuran ring substituted with a carboxylic acid and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrofuran-2-carbothioic Acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a hydroxyl group to a carboxylic acid.
Addition of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tetrahydrofuran-2-carbothioic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Thiolating agents such as thiourea are often employed.
Major Products
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Various substituted tetrahydrofuran derivatives
Applications De Recherche Scientifique
(S)-Tetrahydrofuran-2-carbothioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used to study enzyme interactions due to its thiol group.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-Tetrahydrofuran-2-carbothioic Acid involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Carboxylic Acid Group: This group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran-2-carboxylic Acid: Lacks the thiol group, making it less reactive in certain biochemical contexts.
Tetrahydrothiophene-2-carboxylic Acid: Contains a sulfur atom in the ring, which alters its chemical properties.
Uniqueness
(S)-Tetrahydrofuran-2-carbothioic Acid is unique due to the presence of both a thiol and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions.
Propriétés
Formule moléculaire |
C5H8O2S |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
oxolane-2-carbothioic S-acid |
InChI |
InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8) |
Clé InChI |
VXYYXBQTPJTYOB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


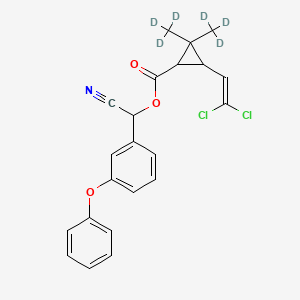
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
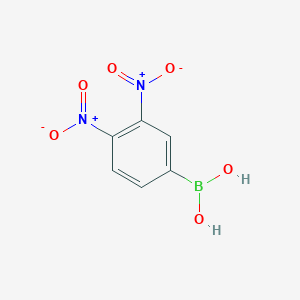
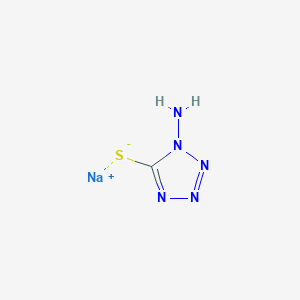
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
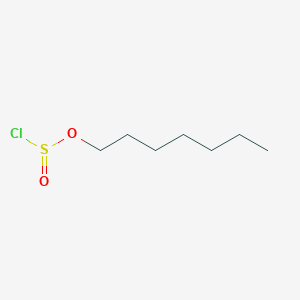
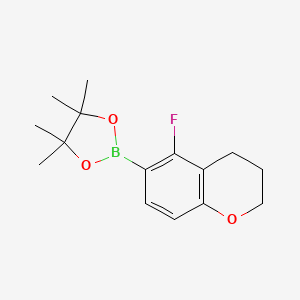
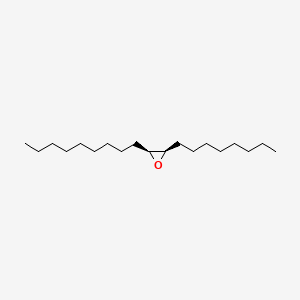
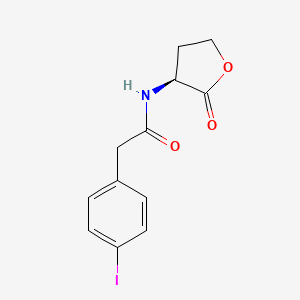
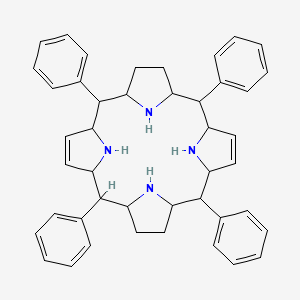
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
